Stibanal
Description
Contextualization within Antimony Hydride Chemistry Research
Antimony hydride chemistry encompasses the study of compounds containing antimony-hydrogen bonds. Stibanal (SbH₃) is the foundational and most well-known member of this class. The research in this area is driven by the unique properties and reactivity of these compounds, which differ significantly from their lighter analogues, particularly ammonia (B1221849). While ammonia is a stable compound, this compound is known for its inherent instability, decomposing spontaneously at room temperature into antimony and hydrogen gas due to its positive heat of formation chemeurope.comwikipedia.org. This thermodynamic instability is a key characteristic that influences its handling, synthesis, and applications.
Research within antimony hydride chemistry often involves the synthesis of this compound and substituted stibanes, the investigation of their physical and chemical properties, and their applications in various fields, particularly in the semiconductor industry for doping processes wikipedia.orgchemeurope.com. The study of antimony hydrides also provides insights into the trends and variations in chemical behavior down Group 15 of the periodic table.
Historical Trajectories in this compound Research Methodologies
The history of this compound research is closely linked to the development of analytical techniques for detecting and quantifying antimony. Early research methodologies were often qualitative and focused on the formation of this compound as a test for the presence of antimony. The Marsh test, developed by James Marsh around 1836 for detecting arsenic, was also found to be sensitive to the presence of antimony due to the formation of this compound wikipedia.orgchemeurope.com. This test, which involves treating a sample with zinc and dilute sulfuric acid, produces gaseous this compound if antimony is present, which then decomposes upon heating to form a black mirror deposit of antimony wikipedia.orgchemeurope.com. This historical method, while primarily analytical, provided early evidence of this compound's formation and decomposition properties.
The independent discovery of this compound in 1837 by Lewis Thomson and Pfaff marked a significant step, although determining its properties was initially challenging due to the lack of suitable synthesis methods wikipedia.orgchemeurope.com. Francis Jones tested various synthesis methods in 1876, but it was Alfred Stock in 1901 who successfully determined most of this compound's properties through systematic research wikipedia.orgchemeurope.com. His work was crucial in establishing the fundamental characteristics of this compound.
More modern research methodologies have focused on more controlled synthesis routes and advanced analytical techniques. Hydride generation methods coupled with techniques like atomic absorption spectrophotometry (AAS) or atomic fluorescence spectrometry (AFS) have been developed for the sensitive determination of antimony, often involving the in situ generation of this compound science.govresearchgate.netresearchgate.net. These methods are used in environmental monitoring and chemical analysis science.govresearchgate.netresearchgate.net. Recent studies have also explored the atomization of this compound using techniques like dielectric barrier discharge (DBD) atomizers coupled with laser-induced fluorescence (LIF) to understand the mechanisms of atomization and preconcentration of antimony nih.gov. These advanced methodologies allow for detailed investigation into the behavior of this compound in different environments and its interaction with various analytical systems.
Structure
2D Structure
Properties
CAS No. |
31219-54-2 |
|---|---|
Molecular Formula |
OSb |
Molecular Weight |
137.759 g/mol |
IUPAC Name |
oxoantimony |
InChI |
InChI=1S/O.Sb |
InChI Key |
VTRUBDSFZJNXHI-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sb] |
Origin of Product |
United States |
Synthetic Methodologies for Stibanal and Its Derivatives
Established Laboratory Synthesis Pathways of Stibanal
Established laboratory methods for synthesizing this compound typically involve the reaction of antimony(III) sources with hydride equivalents. chemeurope.com One common route is the reaction between antimony(III) oxide (Sb2O3) and lithium aluminum hydride (LiAlH4): 2 Sb2O3 + 3 LiAlH4 → 4 SbH3 + 1.5 Li2O + 1.5 Al2O3 chemeurope.com
Another method utilizes antimony(III) chloride (SbCl3) and sodium borohydride (B1222165) (NaBH4): SbCl3 + 3/4 NaBH4 → SbH3 + 0.75 NaCl + 0.75 BCl3 chemeurope.com
Alternatively, this compound can be produced by the reaction of sources containing the Sb3− anion with protic reagents, including water: Na3Sb + 3 H2O → SbH3 + 3 NaOH chemeurope.com
Historically, early methods involved treating metal antimonides with acid or employing chemical reduction of antimony compounds. nih.gov The electrolysis of acid or alkaline solutions using a metallic antimony cathode has also been used for stibine (B1205547) preparation. nih.gov Dissolving magnesium-antimony or zinc-antimony alloys in diluted hydrochloric acid is another reported method. creationwiki.org
Advanced Gas-Phase Synthetic Approaches to this compound
Advanced synthetic approaches, particularly relevant for applications like chemical vapor deposition (CVD), focus on gas-phase methods to produce high-purity this compound. High purity stibine is used as an n-type gas phase dopant for silicon in semiconductors. nih.gov
One non-aqueous route involves the reaction of antimony(III) chloride with lithium aluminum hydride in a high-boiling, coordinating solvent like tetraethylene glycol dimethyl ether (tetraglyme) at low temperatures (-30°C). google.com This method can yield stibine in high purity, which can then be trapped at low temperatures (-130°C) to separate it from the reaction mixture. google.com Other reducing agents like NaBH4 and LiH can also be used in this non-aqueous route, although LiAlH4 has been reported to give higher yields. google.com
Deuterated stibine (SbD3) can be synthesized analogously using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4). google.com This deuterated analogue exhibits enhanced thermal stability compared to SbH3, which is advantageous for storage and transport in gas-phase applications. google.com
Derivatization Strategies for this compound System Analysis
Derivatization strategies for this compound and its derivatives are employed to enhance analytical detection and facilitate chemical transformations for functionalization and structural elucidation.
Strategies for Enhanced Analytical Amenability
Due to the nature of this compound, derivatization can improve its suitability for various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). Strategies aim to enhance detection limits, reduce matrix interference, and improve chromatographic resolution.
Chemical derivatization, such as iodomethane (B122720) alkylation, can be applied to distinguish this compound from co-eluting volatile compounds like arsine in analytical procedures. Preconcentration techniques like cryogenic trapping or solid-phase microextraction (SPME) with specific fibers can also be used to enhance detection limits for trace analysis. For improved resolution of low molecular weight gases like this compound in GC-MS, the use of PLOT columns is recommended.
In the context of trace element speciation analysis, volatile hydrides like stibine can be generated by derivatization with sodium borohydride (NaBH4) in aqueous solution. researchgate.net These generated vapors can then be trapped onto substrates coated with nanomaterials, such as palladium nanoparticles (Pd NPs), for subsequent analysis by techniques like total reflection X-ray fluorescence. researchgate.netresearchgate.net Masking agents like citric acid and NaF have been investigated to selectively inhibit the generation of stibine from Sb(V) in redox speciation analysis of antimony in water. mdpi.com
Chemical Transformation for Functionalization and Structural Elucidation
Chemical transformations of this compound and its derivatives are explored for functionalization and to enable structural characterization, often involving the modification of the antimony center.
Organostibines, derivatives where hydrogen atoms are replaced by organic groups, can undergo heteroatom-metal exchange reactions with organometallic reagents (e.g., alkyl lithiums, tetraalkyl zincates, alkyl magnesium halides) to generate carbanions. nih.gov This reactivity has been applied in the precision synthesis of ω-end-functionalized polymers. nih.gov
Oxidation reactions of stibine derivatives can lead to the formation of stibine oxides or stiboranes (Sb(V) compounds). nih.govacs.orgrsc.org For example, phosphinostibine derivatives can be oxidized to corresponding stiboranes using reagents like o-chloranil. nih.govacs.org The oxidation of trialkylstibines with elemental sulfur can yield stibine sulfides. rsc.org Sterically encumbered stibines, such as Dipp3Sb (Dipp = 2,6-diisopropylphenyl), can be oxidized with iodosobenzene (B1197198) to form monomeric stibine oxides like Dipp3SbO, which have been characterized by techniques including X-ray crystallography. rsc.orgresearchgate.net These stibine oxides can act as Lewis bases and participate in reactions with Lewis acids, leading to the formation of 5-coordinate stiboranes. nih.govacs.org
Electron-deficient stibines, such as Sb(C6F5)3, can undergo base-catalyzed exchange reactions with weakly acidic hydrocarbons, resulting in the formation of new aromatic and heteroaromatic stibines through selective antimony-carbon bond formation. researchgate.net
Structural elucidation of stibine derivatives often employs spectroscopic methods, including NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt), IR spectroscopy, and mass spectrometry, along with techniques like X-ray diffraction analysis. nih.govacs.orgsoton.ac.ukmdpi.comresearchgate.net Vibrational spectroscopy of this compound itself reveals characteristic vibrational modes, which have been analyzed to understand its molecular structure and bonding.
Here is a table summarizing some data points related to this compound:
| Property | Value | Source |
| Molecular Formula | H3Sb (SbH3) | chemeurope.com |
| Molar Mass | 124.784 g/mol | chemeurope.com |
| Appearance | Colourless gas | chemeurope.com |
| Melting Point | -88 °C | chemeurope.com |
| Boiling Point | -17 °C | chemeurope.com |
| Density (gas) | 5.48 g/L | chemeurope.com |
| H-Sb-H Angle | 91.7° | chemeurope.com |
| Sb-H Distance | 1.707 Å (170.7 pm) | chemeurope.com |
| Sb-H Stretching (IR) | ~1890 cm⁻¹ | google.com |
| Sb-D Stretching (IR) | ~1362 cm⁻¹ (in SbD3) | google.com |
Mechanistic Investigations of Stibanal Reactivity
Stibanal as a Reducing Agent: Mechanistic Insights
The potential of this compound to act as a reducing agent would first be assessed by examining its interaction with various functional groups. A key mechanistic aspect to investigate would be the source of the reducing equivalent, which is often a hydride ion (H⁻). In many reductions of carbonyl compounds, such as aldehydes and ketones, the reaction proceeds via nucleophilic addition. chemguide.co.uk The slightly positive carbon atom of the carbonyl group is attacked by the hydride ion, leading to the formation of an intermediate. chemguide.co.uk
A comparative analysis with known reducing agents would provide further insight. For example, sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) is a versatile reducing agent known for its effectiveness in reducing epoxides and its ability to selectively reduce esters to aldehydes in the presence of certain amines. sigmaaldrich.com Mechanistic studies of this compound would aim to identify similar or unique selectivities.
Reaction Kinetics and Pathways involving this compound
Understanding the reaction kinetics is crucial for elucidating the mechanism of any reaction involving this compound. Kinetic studies would involve monitoring the rate of consumption of reactants and the formation of products over time. researchgate.net This data allows for the determination of the reaction order with respect to each reactant, providing clues about the number of molecules involved in the rate-determining step of the reaction.
For complex reactions with multiple steps or competing pathways, steady-state approximation can be a useful tool to derive a rate law for the formation of intermediates and products. youtube.com For instance, if this compound were involved in a branched reaction sequence, kinetic modeling could help to understand the factors that favor one pathway over another. youtube.com
A general approach to kinetic analysis involves proposing a reaction mechanism and then deriving a theoretical rate law from that mechanism. This theoretical rate law is then compared with the experimentally determined rate law to assess the validity of the proposed mechanism. bham.ac.uk
| Kinetic Parameter | Description | Method of Determination |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | Determined experimentally by measuring reaction rates at various reactant concentrations. |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Determined by systematically varying the concentration of one reactant while keeping others constant. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined by measuring the rate constant at different temperatures and using the Arrhenius equation. |
Advanced Mechanistic Studies of this compound Transformations
To gain a deeper, molecular-level understanding of this compound's transformations, advanced analytical techniques would be employed. These methods aim to identify and characterize transient intermediates that are often key to understanding the reaction pathway. rsc.org
Techniques such as photoionization and photoelectron photoion coincidence spectroscopy can provide detailed information about the electronic structure and identity of short-lived species formed during a reaction. rsc.org These methods are particularly useful for distinguishing between isomers and identifying reactive intermediates that steer the reaction towards a specific product. rsc.org
By combining experimental data from these advanced techniques with computational modeling, a comprehensive picture of the reaction mechanism can be developed. This would include the structures of transition states and the energy profile of the entire reaction pathway, offering predictive power for designing new reactions or optimizing existing ones involving this compound.
Theoretical and Computational Chemistry of Stibanal Systems
Quantum Chemical Calculations for Monomeric Stibine (B1205547) Oxides
Quantum chemical calculations are indispensable for elucidating the properties of antimony compounds, which often challenge conventional bonding models. arxiv.orgnih.gov Such computational methods provide deep insights into the molecular geometries, electronic structures, and spectroscopic features of species like monomeric stibine oxides, which are often kinetically stabilized with bulky substituents to prevent oligomerization. escholarship.orgescholarship.org
Electron Correlation Theory Applications
Electron correlation describes the interaction between electrons in a quantum system beyond the average effect accounted for in simpler models like the Hartree-Fock method. For heavy elements like antimony, accurately capturing these correlation effects is crucial for reliable predictions. Post-Hartree-Fock methods, which explicitly include electron correlation, are vital for calculating accurate properties. In the study of stibine oxides, while DFT is more common, methods that account for electron correlation provide benchmark data. For instance, second-order perturbation theory analysis has been used to understand donor-acceptor interactions, such as the delocalization of electron density from oxygen-centered lone pairs into antimony-carbon (Sb–C) antibonding orbitals. acs.orgresearchgate.net This interaction, a form of back-bonding, is critical to understanding the stability and reactivity of the stiboryl group. escholarship.org
Density Functional Theory (DFT) in Stibine Oxide Studies
Density Functional Theory (DFT) has become a primary tool for investigating antimony compounds due to its favorable balance of computational cost and accuracy. wikipedia.org Various studies on monomeric stibine oxides, such as Mes₃SbO (Mes = mesityl) and Dipp₃SbO (Dipp = 2,6-diisopropylphenyl), have heavily relied on DFT calculations.
For example, topological analysis of the theoretical electron density (ρ) using DFT (specifically, the PBE0-DKH/old-DKH-TZVPP level of theory) has been employed to confirm the presence of a bond critical point along the Sb–O vector, verifying a formal bonding interaction. escholarship.orgresearchgate.net DFT calculations have also been used to predict spectroscopic properties. The scaled theoretical Sb=O vibrational frequency for Dipp₃SbO was calculated to be 781 cm⁻¹, which shows excellent agreement with the experimental value of 779 cm⁻¹, validating the computational model. acs.org Furthermore, DFT is used to compute quantum chemical descriptors like frontier molecular orbital energies (HOMO/LUMO), hardness, and softness to relate the electronic structure of these compounds to their reactivity. wikipedia.org
Ab Initio Simulations and Potential Energy Surface Analysis
Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without empirical parameters. rsc.org These methods are fundamental to understanding the potential energy surfaces (PES) of molecules, which govern their structure and reactivity. For stibine oxides, ab initio calculations help to analyze the nature of the pnictogen-oxygen bond across Group 15.
Computational studies have shown that as the pnictogen atom gets heavier (from P to As to Sb), the delocalization of electron density from oxygen lone pairs to the pnictogen-carbon σ* orbitals decreases. escholarship.org This destabilizes the lone pairs on the oxygen atom, making the stibine oxide a stronger Brønsted base compared to its lighter congeners. This prediction, derived from ab initio and DFT calculations of proton affinities and isodesmic reaction enthalpies, has been confirmed experimentally. The analysis of the PES helps explain why monomeric stibine oxides are highly reactive and prone to self-association unless protected by bulky substituents. escholarship.org
Computational Modeling of Stibine Oxide Reactivity and Structure
Computational modeling plays a key role in predicting the structure and explaining the reactivity of stibine oxides. Geometric parameters such as bond lengths and angles are routinely calculated and compared with experimental data from X-ray crystallography. For Mes₃SbO, calculations show that differences in reactivity compared to Dipp₃SbO are primarily due to steric factors rather than significant changes in the electronic structure of the stiboryl bond. escholarship.org
Modeling has been crucial in understanding the Lewis basicity of the stiboryl oxygen. When Mes₃SbO coordinates to a Lewis acid like PbMe₃Cl, the Sb–O bond lengthens from its unperturbed state. researchgate.net This is consistent with the computational model that donation of oxygen's lone pair density to the Lewis acid weakens the Sb–O bond by reducing the extent of back-bonding. researchgate.net The calculated theoretical gas-phase proton affinities for the Dipp₃PnO series (Pn = P, As, Sb) further quantify their reactivity, showing a clear trend of increasing basicity down the group, as detailed in the table below.
Bonding Analysis and Electronic Structure of Stibine Oxide Species
The electronic structure and bonding in stibine oxides are complex, often described by the resonance structures Sb=O leftrightarrow Sb⁺–O⁻. Computational analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), provide a more nuanced picture.
Topological analysis of the electron density in Mes₃SbO and Dipp₃SbO confirms a highly polarized Sb–O bond. escholarship.orgacs.org NBO analysis reveals two oxygen-centered lone pair orbitals with significant p-character. acs.org A key finding from second-order perturbation theory within the NBO framework is the delocalization of electron density from these oxygen lone pairs into the Sb–C σ* antibonding orbitals. escholarship.orgacs.org The energy associated with these donor-acceptor interactions decreases significantly from phosphine (B1218219) oxides to stibine oxides, indicating that this back-bonding is much weaker in the antimony analogues. escholarship.org This inefficient back-bonding leads to a more polarized pnictoryl bond, a higher charge on the oxygen atom, and consequently, enhanced basicity. escholarship.org
The table below summarizes key computational data for the Dipp₃PnO series, illustrating the periodic trends in bonding and electronic structure.
Organometallic Chemistry Involving Stibanal
Organoantimony Derivatives in Synthetic Transformations
Organoantimony chemistry encompasses compounds featuring a direct carbon-to-antimony chemical bond, with antimony typically existing in the +3 or +5 oxidation state. wikipedia.org Within this field, organoantimony hydrides, categorized as primary (RSbH₂) and secondary (R₂SbH) stibanes, represent significant derivatives. These species have garnered research interest due to their utility as reducing agents and as precursors in the synthesis of electronic materials. uni-bremen.ded-nb.info
The synthesis of organoantimony compounds often commences with tricoordinate antimony precursors, such as antimony trichloride (B1173362) (SbCl₃), which reacts with organolithium or Grignard reagents to yield compounds of the form R₃Sb. wikipedia.org More specifically related to the hydride nature of Stibanal, primary arylstibanes (ArSbH₂) can be synthesized through the reaction of corresponding arylantimony dichlorides (ArSbCl₂) with reducing agents like lithium aluminum hydride (LiAlH₄). uni-bremen.de This highlights a route to introduce the Sb-H bond into organoantimony frameworks, conceptually linking these derivatives to the parent hydride, this compound. While this compound itself is noted for its instability, decomposing slowly at room temperature and rapidly at higher temperatures into hydrogen and metallic antimony, its role as a fundamental building block or a conceptual parent hydride for the synthesis of more stable organoantimony derivatives is relevant in exploring synthetic transformations. wikipedia.orgchemeurope.comuni-bremen.de
Organometallic compounds, including those of antimony, are versatile intermediates in organic synthesis, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds under controlled conditions. fiveable.menumberanalytics.com The reactivity of these intermediates can be modulated by the choice of the metal, ligands, and reaction parameters. fiveable.me Although the direct application of this compound (SbH₃) in broad synthetic transformations is not extensively documented in the provided literature, the chemistry of its organo-substituted hydride derivatives (organostibanes) demonstrates the potential for antimony-hydride species in synthetic methodologies.
Metallaaromatic Systems Derived from this compound Fragments
The ability of antimony to form cyclic structures and participate in ring systems is an active area of research in inorganic and organometallic chemistry. This includes the formation of polyantimony anionic clusters and rings containing antimony atoms. researchgate.netnankai.edu.cn The concept of aromaticity has been extended to include systems containing transition metals and main group elements within a ring structure, termed metallaaromatic compounds. csic.escore.ac.uk
Research has identified various cyclic structural motifs involving antimony, including planar and folded rings. nankai.edu.cn While the direct derivation of metallaaromatic systems specifically and explicitly from "this compound fragments" (meaning fragments like SbH₂ or SbH derived directly from SbH₃) is not a dominant theme in the immediate search results, the broader context of antimony-containing rings and their potential for aromaticity is established. For instance, studies on aromatic antimony clusters exist. core.ac.uk The formation of complex polyantimony anionic clusters, sometimes coordinated by transition metals, illustrates the capacity of antimony to form intricate ring and cage structures. nankai.edu.cn These structures, while not always directly synthesized from SbH₃, demonstrate the potential for antimony fragments to be incorporated into cyclic, potentially metallaaromatic frameworks under suitable reaction conditions, often involving the coordination to metal centers.
The study of rings containing heavier pnictogen elements, including antimony, continues to reveal new structural types and bonding arrangements, contributing to the understanding of metallaaromaticity beyond traditional carbon-based systems. researchgate.net
Redox Reactions of Coordinated this compound
Antimony compounds, including stibines, can function as ligands in transition metal complexes, exhibiting σ-donor and π-acceptor properties. researchgate.net Studies have shown that metal-coordinated stibines can display redox-noninnocent behavior. researchgate.netacs.org This means that the redox transformations can involve not only the metal center but also the coordinated antimony atom, affecting the interaction between the antimony and the metal. researchgate.net For example, two-electron redox transformations of the antimony atom in coordinated stibines have been observed to influence the antimony-metal bond. researchgate.net Ligands containing antimony(III) are also known to exhibit non-innocent coordination when binding anions. researchgate.net
Advanced Spectroscopic Elucidation and Structural Characterization of Stibanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stibanal Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. nih.gov It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), which are commonly found in organic and organometallic compounds. libretexts.orgajchem-a.comresearchgate.net
Proton and Carbon-13 NMR Analysis
Proton (¹H) NMR spectroscopy is widely used to identify the different types of hydrogen atoms in a molecule and their relative numbers. savemyexams.comlibretexts.orgyoutube.com The chemical shift (δ), splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum provide information about the electronic environment, the number of neighboring protons, and the relative number of protons giving rise to each signal, respectively. libretexts.orgsavemyexams.comlibretexts.org For instance, chemical shifts are influenced by the electronegativity of nearby atoms. chemguide.co.uklibretexts.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.orgajchem-a.comlibretexts.org Each unique carbon environment in the molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. chemguide.co.uklibretexts.org Unlike ¹H NMR, the peak heights in ¹³C NMR spectra are not directly proportional to the number of carbon atoms. chemguide.co.uklibretexts.org Chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms. chemguide.co.uklibretexts.org For example, carbons attached to electronegative atoms like oxygen show larger chemical shifts (downfield). chemguide.co.uklibretexts.org
While specific ¹H and ¹³C NMR data for this compound itself are not extensively detailed in the provided snippets, the principles of these techniques are universally applicable to organoantimony compounds. Analysis would involve examining chemical shifts to infer the electronic environment of protons and carbons bonded to or near the antimony center, interpreting splitting patterns to determine connectivity, and using integration in ¹H NMR to ascertain the relative number of protons in different environments.
Data from related NMR studies on other compounds illustrate the kind of information obtained. For example, ¹³C NMR spectra show distinct peaks for carbons in different functional groups, such as C=O around 170-180 ppm, C=C around 100-150 ppm, and carbons singly bonded to oxygen around 50-90 ppm. chemguide.co.uklibretexts.org ¹H NMR spectra show characteristic splitting patterns like doublets from one neighboring proton. savemyexams.com
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques provide more detailed information about correlations between nuclei within a molecule, aiding in the elucidation of complex structures. libretexts.orgwikipedia.orgnanalysis.com These techniques distribute signals across two frequency axes, offering improved resolution and separating overlapping peaks. wikipedia.org Common 2D NMR experiments include COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). libretexts.orgwikipedia.org
COSY experiments reveal correlations between coupled protons, typically those that are 2 or 3 bonds apart (vicinal protons). libretexts.orgwikipedia.org Cross-peaks in a COSY spectrum indicate which protons are coupled to each other. libretexts.org
HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlation). libretexts.orgwikipedia.orgnanalysis.com An HSQC spectrum shows peaks where the two coordinates are the chemical shifts of the coupled proton and carbon atoms. wikipedia.org This technique is particularly useful for assigning ¹H signals to their corresponding ¹³C signals. nanalysis.com
While specific 2D NMR data for this compound are not provided, these techniques would be invaluable in confirming the connectivity between hydrogen and carbon atoms in the this compound molecule and identifying coupled proton networks, thereby building a more complete picture of its structure.
Mass Spectrometry (MS) for this compound Structural Confirmation
Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govnih.gov It is a sensitive technique that can be used for both qualitative and quantitative analysis. nih.govnih.gov MS can be used to confirm the molecular weight of this compound and its derivatives. nih.gov The fragmentation pattern observed in a mass spectrum can also provide structural information by indicating the presence of specific functional groups and how the molecule breaks apart under ionization. savemyexams.com
Different ionization techniques and mass analyzers can be employed depending on the nature of the this compound compound. For small molecules, techniques like electron ionization (EI) or chemical ionization (CI) coupled with quadrupole or time-of-flight (TOF) analyzers are common. montana.edu Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments. nih.govmontana.edu
MS has emerged as a significant approach for structural biology, capable of informing on various levels of protein organization and assessing their dynamics. nih.gov Its advantages include sensitivity, high-resolution separation, and wide applicability, allowing the study of transient assemblies in complex mixtures. nih.gov Native mass spectrometry, for instance, can investigate nucleotide and lipid binding to transporters. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths or wavenumbers. wikipedia.orgschrodinger.comncku.edu.tw Different functional groups vibrate at characteristic frequencies, resulting in absorption bands at specific positions in the IR spectrum. schrodinger.comlatech.edulibretexts.org
The IR spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). wikipedia.orgschrodinger.com Characteristic absorption regions exist for various bonds, such as O-H, N-H, C-H, C=O, C=C, and triple bonds. latech.edulibretexts.org For example, C-H stretching vibrations typically appear between 2800 and 3200 cm⁻¹. libretexts.org Carbonyl (C=O) stretching vibrations are usually observed between 1600 and 1800 cm⁻¹. libretexts.org
For this compound, IR spectroscopy would be employed to identify the presence of any functional groups attached to the antimony center or elsewhere in the molecule. Specific stretching or bending vibrations involving the Sb-H bond (if present) or bonds between antimony and other atoms (e.g., carbon, oxygen) would provide diagnostic information about the molecular structure. The intensity of an IR signal is dependent on the dipole moment of the bond. schrodinger.com
X-ray Crystallography for Solid-State Structure Determination
The process involves obtaining a high-quality crystal of the compound, mounting it in an X-ray beam, and collecting diffraction data as the crystal is rotated. wikipedia.orgnih.gov The intensities and angles of the diffracted X-rays are then used to calculate an electron density map, from which the atomic structure is built and refined. wikipedia.orgnih.gov
X-ray crystallography is particularly valuable for organometallic compounds, providing precise structural information that complements data obtained from spectroscopic methods. libretexts.org For this compound compounds that can be crystallized, X-ray crystallography would provide definitive information about the arrangement of atoms in the crystal lattice, the coordination environment around the antimony atom, and the precise bond parameters.
Other Advanced Characterization Techniques
Beyond the core techniques of NMR, MS, IR, and X-ray crystallography, other advanced methods can provide complementary information about this compound systems. These techniques can probe various properties, including surface characteristics, elemental composition, and electronic structure.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) can be used to examine the morphology and elemental composition of solid this compound samples or materials containing this compound. taylorfrancis.com SEM provides high-resolution imaging of surfaces, while EDX provides elemental analysis. taylorfrancis.com EDX analysis can assist in the rapid identification of material surfaces, phases, and their distribution. taylorfrancis.com
X-ray Diffraction (XRD), particularly powder XRD, can be used to identify crystalline phases and determine crystallographic parameters of polycrystalline this compound samples. taylorfrancis.compageplace.de While single-crystal X-ray crystallography provides detailed molecular structure, powder XRD is useful for characterizing the bulk crystalline material.
Other techniques mentioned in the context of advanced material characterization include Scanning Transmission Electron Microscopy (STEM), MicroCT, and various spectroscopic methods like Raman spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Positron Annihilation Spectroscopy (PAS). taylorfrancis.compageplace.detescan.com Techniques like Laser-Induced Breakdown Spectroscopy (LIBS) and Energy Dispersive X-ray (EDX) have been used for elemental analysis in other contexts. nih.gov Transient optoelectronic methods and absorption/photocurrent spectroscopy are also considered advanced characterization techniques in specific fields like thin-film solar cells. wiley.com Solid-state NMR offers spatially resolved chemical information. scilit.com
The specific application of these techniques to this compound would depend on the nature of the compound and the information required. For instance, if this compound were incorporated into a material, SEM and EDX could characterize its distribution, while XRD could identify its crystalline form.
Electron Microscopy (SEM, TEM, FIB) Applications
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Focused Ion Beam (FIB), are extensively used to characterize the morphology, microstructure, and crystal quality of materials grown using this compound as an antimony source. SEM provides high-resolution images of the surface morphology and can be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of the material. For instance, SEM and EDS have been employed in the characterization of InSb nanowires, confirming their composition with approximately a 50:50 In:Sb atomic ratio. nih.gov SEM is also utilized to observe features such as antimony segregation in oxidized layers of materials like AlAsSb. wikipedia.org
TEM offers detailed information about the internal microstructure, crystal structure, and defects at the nanoscale. It is essential for assessing the crystalline quality of thin films and nanowires. nih.govwikipedia.org TEM analysis of InSb nanowires fabricated via electrodeposition has revealed their crystallinity and the presence of features like twinning patterns in the crystal structure. nih.gov
FIB is a versatile tool used for site-specific cross-sectioning of materials, enabling detailed analysis of subsurface structures and interfaces by SEM or TEM. wikipedia.orgwikipedia.orgamericanelements.com This is particularly valuable for examining the multilayered structures often produced using CVD techniques with precursors like this compound. FIB can also be used for fabricating nanoscale devices by creating electrical contacts to individual nanostructures, such as InSb nanowires. nih.govwikipedia.org Furthermore, FIB-SEM combined approaches allow for three-dimensional reconstruction of microstructures with nanometric resolution. americanelements.com While FIB processing itself can induce structural modifications and changes in chemical composition, particularly in sensitive materials, techniques like using a protective gold layer or working at cryogenic conditions can mitigate these effects during SEM imaging and TEM sample preparation.
Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS)
X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are powerful surface-sensitive techniques used to analyze the chemical composition, elemental depth profiles, and chemical states of elements within materials grown with this compound. XPS provides information about the elemental composition and the chemical bonding environment near the surface. It has been applied to study Sb-containing films, including GaSb, to identify the presence and oxidation states of antimony. wikipedia.org For example, XPS analysis of oxidized AlAsSb layers has shown that remaining antimony is approximately 15% oxidized and can reveal peaks characteristic of Sb-O, Sb-Sb, and Sb-Ga bonds in materials like GaSb. wikipedia.org XPS can confirm the successful deposition of materials and provide insights into surface contamination or reaction products.
SIMS is highly sensitive and capable of detecting elements at very low concentrations, providing detailed depth profiles of elemental distribution within a material. This is crucial for understanding dopant profiles, impurity distribution, and the segregation of elements like antimony during material growth or processing. Selective area SIMS has been used to confirm the presence of Sb at interfaces in oxidized AlAsSb structures, corroborating observations made by SEM. wikipedia.org SIMS, particularly Time-of-Flight SIMS (ToF-SIMS), offers high surface sensitivity and can provide molecular information from the top few nanometers of a sample. Both XPS and SIMS are vital for controlling and verifying the composition and purity of films deposited using precursors like this compound.
Advanced Optical and Electrical Characterization Methods (e.g., Electroluminescence, Capacitance Spectroscopy)
Advanced optical and electrical characterization methods are employed to evaluate the functional properties of semiconductor materials grown using this compound, providing insights into their electronic band structure, defect levels, and charge transport characteristics.
Electroluminescence (EL) is a technique that measures the light emitted by a material when an electric current is passed through it. This is particularly relevant for optoelectronic materials like InSb and GaSb, which are used in infrared detectors and light-emitting devices. EL spectroscopy can provide information about the energy of emitted photons, which relates to the bandgap of the material and the presence of radiative recombination centers. The electroluminescence emission wavelength in GaSb-based structures has been shown to depend on factors such as the drive current and diffusion conditions used during fabrication.
Capacitance Spectroscopy, including techniques like Deep Level Transient Spectroscopy (DLTS) and capacitance-voltage (C-V) measurements, is used to characterize the electrical properties of semiconductor materials, particularly the presence and characteristics of trap levels within the bandgap. These traps can significantly affect device performance. C-V measurements can provide information about carrier concentration profiles and the density of interface traps in metal-oxide-semiconductor (MOS) structures fabricated on materials like GaSb. wikipedia.org DLTS is a sensitive technique for identifying and characterizing deep-level traps, determining their energy levels and concentrations within the semiconductor. Studies on GaSb have utilized capacitance spectroscopy (TSCAP) to reveal various trap levels with different concentrations and activation energies.
| Trap Level Type | Activation Energy (eV) | Concentration (cm⁻³) |
| Electron Trap 1 | ~0.21 | ~1 x 10¹⁵ |
| Electron Trap 2 | ~0.44 | ~5 x 10¹⁴ |
Note: Data extracted from characterization of Te-doped GaSb samples.
These electrical characterization methods are essential for optimizing the material growth process using precursors like this compound to minimize defects and achieve desired electronic properties for device applications.
Stibanal in Materials Precursor Research
Role of Stibanal and Stibines in Materials Science
This compound (SbH₃), a pnictogen hydride, holds significance in materials science, notably within the semiconductor industry. It is primarily employed as a doping agent to incorporate antimony into silicon through techniques such as Chemical Vapor Deposition (CVD). nih.govnih.gov This process is crucial for modifying the electrical properties of silicon, making it suitable for the fabrication of various electronic devices. nih.gov this compound has also found application as a silicon dopant in the growth of epitaxial layers. nih.gov
Beyond its use in semiconductor doping, the broader class of stibines, which includes organoantimony compounds, demonstrates utility in other areas of materials science. Some organoantimony compounds are being investigated for their potential in developing new catalytic systems and semiconductor materials. ereztech.com For instance, tris(trimethylsilyl)stibine has been identified as a precursor in the synthesis of nanocrystalline materials, such as indium antimonide (InSb) quantum dots. cenmed.com Furthermore, organostibine compounds have been reported to act as mediators in living radical polymerization, a technique used to synthesize polymers with controlled structures and properties. ereztech.comnih.gov These compounds function as chain transfer agents in the polymerization of various vinyl monomers, facilitating the creation of well-defined polymers, including telechelic polymers with specific end-group functionalities. ereztech.com
Despite its applications, this compound is less thermally stable compared to its lighter congeners like phosphine (B1218219) (PH₃) and arsine (AsH₃), undergoing decomposition at room temperature. nih.govnih.govereztech.comwikipedia.org This instability and its associated toxicity pose limitations on its widespread use. nih.gov
Precursor Development for Advanced Materials Synthesis
The synthesis of advanced materials, particularly compound semiconductors, frequently relies on techniques like Metal-Organic Vapor Phase Epitaxy (MOVPE) or Metalorganic Chemical Vapor Deposition (MOCVD). ereztech.comamericanelements.comnih.govcenmed.comamericanelements.com The effectiveness of these deposition methods is heavily dependent on the availability of suitable molecular precursors with high purity. ereztech.comamericanelements.com Traditionally, Group V hydrides, including this compound (SbH₃), have been utilized as precursors for depositing III-V semiconductor materials. ereztech.comamericanelements.com
However, the inherent limitations of the heavier Group V hydrides, such as the low utilization efficiency of arsine in GaAs synthesis and the relatively short half-life of this compound (approximately 4 hours at room temperature), have spurred research into developing alternative molecular precursors with more favorable properties. ereztech.comamericanelements.com this compound's spontaneous decomposition at room temperature renders it generally unsuitable for CVD of bulk antimony, as it is only stable at very low temperatures, specifically around -78°C. wikipedia.org Despite this instability, this compound has been explored as a precursor for the growth of InSb layers via CVD. nih.govwikipedia.org
To overcome the stability issues associated with this compound, research has explored alternative antimony precursors. Deuterated stibine (B1205547) (SbD₃), for example, has been investigated as a more stable substitute for applications in CVD and ion implantation. kingdraw.com SbD₃ offers the advantage of carbon-free decomposition at lower temperatures compared to typical organoantimony compounds like trimethylantimony (TMSb), which often require higher processing temperatures (exceeding 460°C) for decomposition and effective film growth rates. kingdraw.com
The synthesis of colloidal InSb nanocrystals highlights the challenges in precursor selection, with successful methods often involving highly toxic this compound or air- and moisture-sensitive metal silylamides. uni.luamericanelements.com Newer synthetic strategies for InSb nanocrystals include the in situ generation of stibine or the use of other organoantimony precursors like Sb[NMe₂]₃. uni.luamericanelements.com
The choice and characteristics of precursor materials are critical factors influencing the properties and quality of the final synthesized material in high-temperature synthesis techniques like CVD. uni.lu Furthermore, hydride compounds, potentially including antimony hydride derivatives, can be utilized in reactive synthesis routes for ternary antimonides, contributing to improved precursor mixing and the production of high-purity samples.
The following table summarizes some of the materials synthesized using this compound or stibines as precursors and the associated synthesis techniques:
| Precursor | Material Synthesized | Synthesis Technique | Notes |
| This compound (SbH₃) | Doped Silicon | CVD | Used for antimony doping. nih.govnih.gov |
| This compound (SbH₃) | InSb Layers | CVD | Explored despite instability. nih.govwikipedia.org |
| Deuterated Stibine (SbD₃) | Antimony Films | CVD | More stable alternative to SbH₃. kingdraw.com |
| Tris(trimethylsilyl)stibine | InSb Quantum Dots | Synthesis of Nanocrystals | Used as a precursor. cenmed.com |
| Organostibine compounds | Well-defined Polymers | Living Radical Polymerization | Act as chain transfer agents. ereztech.comnih.gov |
| Trimethylantimony (TMSb) | Antimonides (in MOVPE) | MOVPE/MOCVD | Used when stable hydrides are unavailable. uni.lu |
| Triethylantimony (TESb) | Antimonides (in MOVPE) | MOVPE/MOCVD | Used when stable hydrides are unavailable. uni.lu |
| Trisdimethylaminoantimony (TDMASb) | Antimonides (in MOVPE) | MOVPE/MOCVD | Used when stable hydrides are unavailable. uni.lu |
| Sb[NMe₂]₃ | InSb Nanocrystals | Synthesis of Nanocrystals | Explored in newer synthetic approaches. uni.luamericanelements.com |
| Sodium Hydride (NaH) | Ternary Sodium Antimonides | Hydride Synthesis | Reactive route for high purity. |
Gas Phase and Solid State Investigations of Stibanal
Gas-Phase Reactions and Kinetics of Stibanal
No information is available regarding the gas-phase reactions or kinetics of this compound.
Solid-State Behavior and Structural Studies of this compound
No information is available regarding the solid-state behavior or structural properties of this compound.
Table of Compounds Mentioned
Since no article could be generated, there are no compounds to list in this table.
Future Directions and Emerging Research Avenues for Stibanal
Unexplored Synthetic Routes and Derivatization Approaches
Future research in Stibanal synthesis is directed towards developing safer and more efficient methods to produce this highly reactive compound and its derivatives. While traditional synthesis often involves the reaction of antimony trichloride (B1173362) with reducing agents, such as methyl Grignard reagents for trimethylstibine, or aqueous routes for this compound itself, these methods can have limitations in terms of yield, purity, and safety wikipedia.orggoogle.com. Novel non-aqueous reaction routes for this compound have been explored, demonstrating the potential for alternative synthetic strategies google.com.
Derivatization approaches are also a key area of focus. Creating stable, less toxic this compound derivatives, such as organoantimony compounds, is crucial for expanding its applicability. For instance, the synthesis of tris(trimethylsilyl)stibine, (Me3Si)3Sb, is typically achieved by reacting antimony trichloride with trimethylsilyl (B98337) lithium or Grignard reagents under inert conditions . Research into optimizing such reactions, including solvent choice, temperature control, and stoichiometric ratios, is ongoing to improve purity and yield . The development of new ligands incorporating stibine (B1205547) moieties is also an active area, with recent advances in synthesizing distibine ligands with specific backbones to explore their coordination chemistry soton.ac.uk. These efforts aim to create a broader library of stibine-based compounds with tailored properties for various applications.
Deeper Mechanistic Understanding of this compound Transformations
Gaining a deeper mechanistic understanding of this compound's transformations is vital for controlling its reactivity and developing new synthetic methodologies. This compound is known to decompose, particularly when heated, forming metallic antimony and hydrogen gas nih.govservice.gov.uk. This decomposition can be autocatalytic and potentially explosive under certain conditions nih.gov. Understanding the precise mechanisms of this decomposition and other reactions, such as its reactivity with oxidizing agents or its behavior in the presence of metal centers, is an ongoing area of research.
Studies investigating the reaction mechanisms of stibine ligands in coordination complexes are providing insights into the factors that influence Sb-metal bond formation and cleavage, as well as redox behavior core.ac.uksoton.ac.uk. For example, research on the substitution reactions of rhodium stibine complexes has indicated associative mechanisms and highlighted the tendency of stibines to promote the formation of relatively stable five-coordinate intermediates rsc.org. Further mechanistic studies using techniques like stopped-flow spectrophotometry and theoretical calculations are crucial for elucidating the intricate steps involved in this compound's reactions and guiding the design of new transformations rsc.orgresearchgate.net.
Advancements in this compound Theoretical and Computational Modeling
Theoretical and computational modeling play a crucial role in understanding the electronic structure, bonding, and reactivity of this compound and its derivatives. These studies can provide insights that are difficult to obtain experimentally, helping to predict properties and reaction pathways. Recent advancements in computational methods, including density functional theory (DFT) calculations, are being applied to study the nature of metal-antimony bonds in coordination complexes and the electronic structure of organoantimony compounds like stibine oxides researchgate.netresearchgate.netrsc.orgacs.org.
Computational studies have been used to investigate the vibrational energies of this compound, providing a theoretical complement to experimental spectroscopic data researchgate.net. These studies help to refine potential energy surfaces and improve the accuracy of predicted spectroscopic parameters researchgate.netaip.org. Furthermore, computational modeling is being used to explore the electronic structure of novel monomeric stibine oxides, revealing how variations in bonding influence their reactivity, such as enhanced Brønsted basicity researchgate.netrsc.orgrsc.orgacs.org. Future work in this area will likely involve more sophisticated computational techniques to model complex reaction mechanisms and predict the properties of new stibine-containing compounds.
Novel Applications in Coordination and Organometallic Chemistry
This compound and its derivatives are finding novel applications in coordination and organometallic chemistry, driven by the unique properties of the antimony center. While historically less studied than phosphine (B1218219) ligands, stibines are gaining renewed interest due to their atypical traits and redox behavior researchgate.netresearchgate.net. Research is exploring the use of stibine ligands in the synthesis of new coordination complexes and organometallic compounds with potential applications in catalysis and materials science core.ac.ukresearchgate.netresearchgate.netacs.org.
Studies have investigated the coordination abilities of stibine ligands to various metal centers, including gold(I), revealing insights into the nature of the metal-stibine bond and the influence of steric effects acs.org. Organoantimony compounds, including those derived from stibines, are being explored as starting materials for new catalysts acs.org. The ability of coordinated antimony centers to engage in secondary bonding interactions and undergo redox chemistry localized at the antimony center presents opportunities for designing ligands with tunable electronic and steric properties for specific catalytic transformations core.ac.uksoton.ac.ukresearchgate.net. Emerging applications include the use of metal stibine complexes in catalysis, as reagents for the deposition of electronic materials, and as anion sensors core.ac.ukresearchgate.net.
Integration of this compound into Novel Material Systems
The integration of this compound and its derivatives into novel material systems, particularly in the field of semiconductors, is a significant area of emerging research. This compound has been explored as a precursor for the deposition of antimony-containing thin films and nanomaterials. Deuterated stibine (SbD3), for example, has been investigated as a precursor for chemical vapor deposition (CVD) of high-purity antimony films at relatively low temperatures, offering advantages such as carbon-free decomposition google.com.
Stibine is also used in the synthesis of III-V semiconductors like indium antimonide (InSb), a narrow band gap material with potential in optoelectronic applications researchgate.netresearchgate.net. While the use of highly toxic this compound gas as a precursor presents challenges, research is exploring alternative approaches, such as using aminopnictogen precursors that can generate stibine in situ researchgate.net. The development of single-source precursors containing antimony is also being investigated for the CVD of antimony chalcogenides, which are versatile semiconductor materials rsc.org. Future research aims to develop safer and more efficient methods for incorporating antimony from this compound or its derivatives into advanced materials with tailored electronic and optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Stibanal, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis protocols should systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) while characterizing outputs via techniques like NMR, XRD, and mass spectrometry. Yield optimization requires iterative testing with statistical tools like Design of Experiments (DoE) to identify significant variables . Purity assessments should adhere to metric system standards (e.g., reporting concentrations in mol/L) and specify instrumental precision (e.g., HPLC retention time ±0.01 min) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer : Prioritize hyphenated techniques (e.g., LC-MS, GC-IR) to correlate structural and functional data. For quantitative analysis, use calibration curves with ≥3 replicates to ensure linearity (R² >0.99). Report uncertainties (e.g., ±SD) aligned with instrument precision, avoiding overreporting beyond three significant figures unless justified .
Q. How can researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Employ accelerated stability studies (e.g., ICH guidelines) with controlled variables (humidity, light, temperature). Use ANOVA to compare degradation rates across conditions, ensuring sample sizes are statistically powered (α=0.05, β=0.20). Data should include time-series plots with error bars reflecting measurement variability .
Advanced Research Questions
Q. How do contradictions in reported thermodynamic properties of this compound arise, and what methodologies resolve these discrepancies?
- Methodological Answer : Discrepancies may stem from impurities, calibration errors, or instrumental bias. Resolve via:
- Comparative meta-analysis : Aggregate datasets from peer-reviewed studies, applying Cochran’s Q-test to assess heterogeneity .
- Replication studies : Reproduce experiments under standardized conditions, using traceable reference materials (e.g., NIST-certified reagents) .
- Multivariate regression : Identify confounding variables (e.g., solvent polarity) impacting thermodynamic measurements .
Q. What strategies integrate computational modeling (e.g., DFT, MD simulations) with experimental data to predict this compound’s reactivity?
- Methodological Answer : Validate computational models by:
- Benchmarking : Compare predicted vs. experimental reaction enthalpies (RMSD <5 kcal/mol).
- Sensitivity analysis : Vary force-field parameters to assess robustness .
- Hybrid workflows : Use experimental data (e.g., crystallography) to refine simulation inputs, ensuring reproducibility via open-source software (e.g., Gaussian, GROMACS) .
Q. How can researchers address ethical and data integrity challenges in studies involving this compound’s biological activity?
- Methodological Answer :
- Ethical compliance : Obtain IRB approval for human/animal studies, detailing participant selection criteria and anonymization protocols .
- Data governance : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tagging. Use blockchain or checksums for audit trails .
- Bias mitigation : Double-blind experimental designs and preregistration of hypotheses to reduce confirmation bias .
Data Management and Reporting
Q. What frameworks ensure rigorous data documentation and reproducibility in this compound research?
- Methodological Answer :
- Structured repositories : Deposit raw datasets in platforms like Zenodo or Figshare with DOIs .
- Electronic Lab Notebooks (ELNs) : Use tools like LabArchives to timestamp entries and track revisions .
- MIAME compliance : Report minimal information (e.g., instrument settings, sample prep) for replication .
Contradiction and Gap Analysis
Q. How to systematically identify knowledge gaps in this compound’s mechanistic pathways using existing literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
